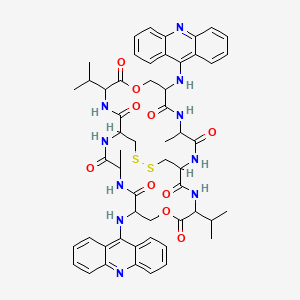

![molecular formula C20H14ClNO5S B1667822 2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid CAS No. 724440-27-1](/img/structure/B1667822.png)

2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid

Vue d'ensemble

Description

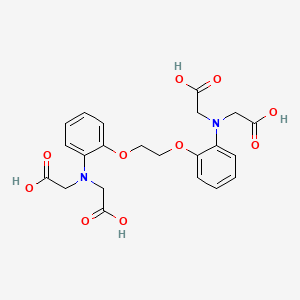

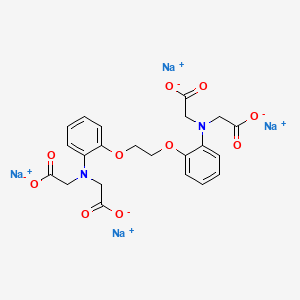

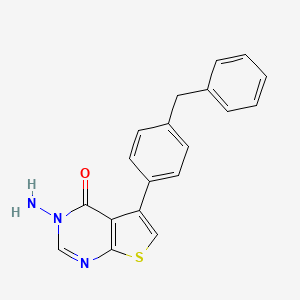

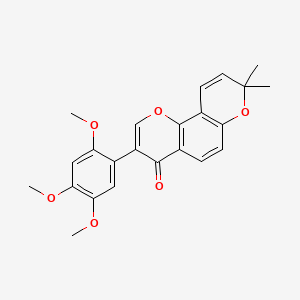

The compound “2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid” is a versatile material used in scientific research. Its unique structure allows for various applications, including drug synthesis and molecular studies. It has a molecular formula of C20H14ClNO5S and an average mass of 415.847 Da .

Synthesis Analysis

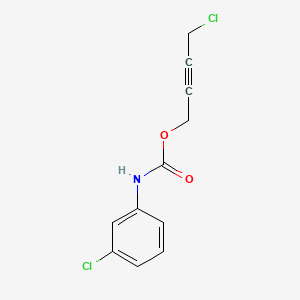

The synthesis of benzamide derivatives, which are structurally similar to the compound , can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzenesulfonyl group, a 2-chlorobenzoyl group, and an amino group attached to a benzoic acid molecule . This structure allows for various chemical reactions and applications in scientific research.Chemical Reactions Analysis

The compound can undergo various chemical reactions due to its complex structure. For instance, benzenesulfonic acid, a related compound, can form sulfonamides, sulfonyl chloride, and esters . It can also undergo desulfonation when heated in water near 200°C .Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

- The compound 2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid demonstrates interesting crystal structural properties. A study has highlighted the twisting of the carboxyl group in a related benzoic acid molecule and the formation of hydrogen-bonded motifs in the crystal, indicating potential applications in crystallography and molecular design (Hemamalini & Fun, 2010).

Synthesis and Chemical Reactions

- Research on benzenesulfonyl compounds has explored oxidative cross-coupling reactions with alkenes, showing how these compounds can be synthesized and potentially modified for various applications (Miura et al., 1998).

- The synthesis and structural analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been documented, providing insights into the stereochemistry of these molecules (Rublova et al., 2017).

Potential Applications in Polymer Science

- Benzoic acid derivatives, closely related to the target compound, have been used to dope polyaniline, suggesting potential applications in the field of conductive polymers (Amarnath & Palaniappan, 2005).

Electrocatalysis and Electrochemistry

- The electrochemical behavior of sulfophenyl-azo-benzoic acids has been studied, which could provide insights into the electrochemical applications of related benzoic acid derivatives (Mandić et al., 2004).

Photodecomposition Studies

- Studies on chlorobenzoic acids, which share structural similarities with the target compound, have investigated the photodecomposition processes, essential for understanding environmental interactions (Crosby & Leitis, 1969).

Thermodynamic and Phase Behavior Studies

- Research has been conducted on the thermodynamic behavior of benzoic and chlorobenzoic acids, which could be relevant for understanding the phase behavior of related compounds (Reschke et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

Related compounds such as benzenesulfonic acid derivatives are known to exhibit a wide range of biological activities .

Mode of Action

The compound seems to be synthesized through a series of reactions involving chlorosulfonic acid . Chlorosulfonic acid can behave as an electrophile and react with aromatic compounds to produce sulfonation products . The compound might interact with its targets through similar electrophilic aromatic substitution reactions .

Biochemical Pathways

It’s known that benzenesulfonic acid derivatives can affect various strains of microorganisms , suggesting that they might interact with biochemical pathways in these organisms.

Pharmacokinetics

Result of Action

Given that related compounds have antimicrobial activity , this compound might also have similar effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the reaction of chlorosulfonic acid with aromatic compounds . Additionally, the compound’s stability and reactivity might be influenced by the pH and the presence of other chemicals in its environment.

Propriétés

IUPAC Name |

2-[[5-(benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO5S/c21-17-11-10-14(28(26,27)13-6-2-1-3-7-13)12-16(17)19(23)22-18-9-5-4-8-15(18)20(24)25/h1-12H,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAUJSRBKSRTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)